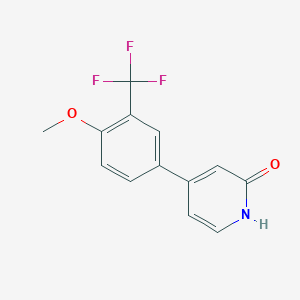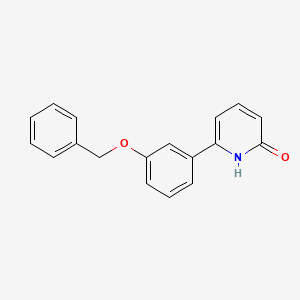
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (3-DMPH-2-HP) is a compound belonging to the class of organic compounds known as pyridines. It is a colorless solid with a melting point of 130-132 °C, and is soluble in water and ethanol. 3-DMPH-2-HP is widely used in scientific research due to its various applications, and its ability to act as a catalyst in certain chemical reactions.
Aplicaciones Científicas De Investigación
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is widely used in scientific research due to its various applications. It is used as a reagent in the synthesis of a variety of compounds, such as pyridinium salts, pyridinium derivatives, and other heterocyclic compounds. 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-infective agents.
Mecanismo De Acción
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate and thus facilitating the reaction. It is also thought to act as a Lewis acid, forming complexes with the substrate and thus increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, it is believed that the compound may have some anti-inflammatory and anti-microbial properties. In addition, it has been shown to possess antioxidant activity, and may be useful in the treatment of certain diseases, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively inexpensive and readily available. In addition, it is non-toxic and does not require any special handling or storage. However, the compound is not very stable, and is prone to decomposition when exposed to light or air. Furthermore, it has a low solubility in water, so it is not suitable for use in aqueous solutions.
Direcciones Futuras
The future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies are needed to determine its potential applications in the synthesis of other compounds, such as polymers and pharmaceuticals. Furthermore, research is needed to determine the optimal conditions for its use in laboratory experiments, and to develop more efficient and cost-effective methods for its synthesis. Finally, further studies are needed to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-microbial agent.
Métodos De Síntesis
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 3-bromo-2-hydroxypyridine with dimethylsulfamoyl chloride in the presence of a base, such as sodium carbonate, to form a dimethylsulfamoyl-substituted intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypyridine in aqueous acetic acid to form 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)12-7-4-8-14-13(12)16/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVTZZQMSVENKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














